Methyl 6-cyanopyridazine-4-carboxylate
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Overview
Description
Methyl 6-cyanopyridazine-4-carboxylate is a chemical compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . It is a pyridazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Methyl 6-cyanopyridazine-4-carboxylate can be synthesized through a reaction involving methyl 6-chloropyridazine-4-carboxylate, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C for 3 hours under a nitrogen atmosphere. After the reaction, the mixture undergoes aqueous workup and purification by column chromatography to yield the desired product as a white solid .
Chemical Reactions Analysis
Methyl 6-cyanopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
Methyl 6-cyanopyridazine-4-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions involving pyridazine derivatives.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-cyanopyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which are known to exhibit various biological activities. detailed studies on the exact molecular targets and pathways are limited .
Comparison with Similar Compounds
Methyl 6-cyanopyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring, known for its diverse biological activities.
Methyl 6-chloropyridazine-4-carboxylate: A precursor in the synthesis of this compound.
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
methyl 6-cyanopyridazine-4-carboxylate |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)5-2-6(3-8)10-9-4-5/h2,4H,1H3 |
InChI Key |
LPJVTHHTOZNZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)C#N |
Origin of Product |
United States |
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